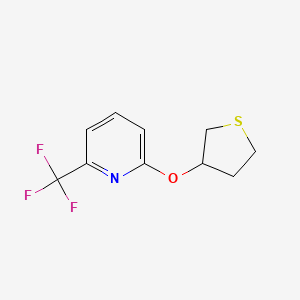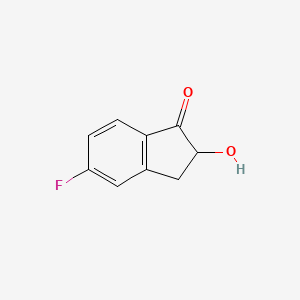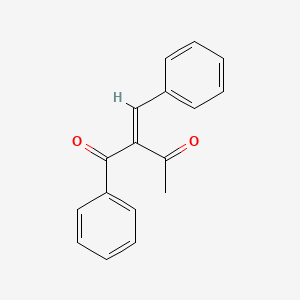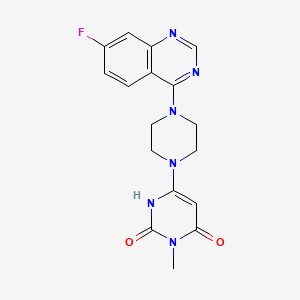![molecular formula C8H10F2N2 B2679753 [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine CAS No. 1785407-17-1](/img/structure/B2679753.png)
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine” is a chemical compound with the CAS Number: 1785407-17-1. It has a molecular weight of 172.18 and its IUPAC name is (2-(1,1-difluoroethyl)pyridin-4-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F2N2/c1-8(9,10)7-4-6(5-11)2-3-12-7/h2-4H,5,11H2,1H3 . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Synthesis
One area of research has focused on the synthesis of unsymmetrical pincer palladacycles and their catalytic evaluation. In a study by Roffe et al. (2016), derivatives similar to [2−(1,1−Difluoroethyl)pyridin−4−yl]methanamine underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds were characterized and showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Anticonvulsant Agents
In medicinal chemistry research, novel Schiff bases of 3-aminomethyl pyridine, which shares a structural motif with [2−(1,1−Difluoroethyl)pyridin−4−yl]methanamine, have been synthesized and screened for anticonvulsant activity. This study by Pandey and Srivastava (2011) identified compounds with significant seizures protection in various models, indicating potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Photophysical Behaviors
Li Ping-hua (2010) investigated the photophysical behaviors of polydentate ligand complexes involving [2−(1,1−Difluoroethyl)pyridin−4−yl]methanamine. The study explored how these compounds interact with different metal ions and the resulting shifts in fluorescence, providing insights into their potential use in photophysical applications (Li Ping-hua, 2010).
Photocytotoxicity for Cancer Treatment
Basu et al. (2015) explored Iron(III) complexes of pyridoxal Schiff base for enhanced cellular uptake with selectivity and remarkable photocytotoxicity in cancer cells. These complexes, utilizing structural frameworks similar to [2−(1,1−Difluoroethyl)pyridin−4−yl]methanamine, demonstrated significant potential in targeting and treating cancer through photodynamic therapy (Basu et al., 2015).
Anticancer Activity
Mbugua et al. (2020) reported on Palladium(II) and Platinum(II) complexes based on Pyrrole Schiff Bases, including compounds structurally related to [2−(1,1−Difluoroethyl)pyridin−4−yl]methanamine. These complexes were characterized for their anticancer activity against various human cancerous and noncancerous cell lines, demonstrating the potential for cancer treatment applications (Mbugua et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(1,1-difluoroethyl)pyridin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c1-8(9,10)7-4-6(5-11)2-3-12-7/h2-4H,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXXBSANKZYYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;hydrochloride](/img/structure/B2679671.png)
![2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2679674.png)
![2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2679675.png)

![Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2679678.png)
![2-((3,5-dimethylisoxazol-4-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2679680.png)

![N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide](/img/structure/B2679686.png)

![methyl 3-{2-[2-(4-bromoanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2679689.png)


![(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2679693.png)